molecular formula C9H6BrNO3 B12983202 5-Bromo-2-oxoindoline-6-carboxylic acid

5-Bromo-2-oxoindoline-6-carboxylic acid

Cat. No.: B12983202
M. Wt: 256.05 g/mol
InChI Key: IAQKFTXYHAUECZ-UHFFFAOYSA-N
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Description

5-Bromo-2-oxoindoline-6-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-oxoindoline-6-carboxylic acid typically involves the bromination of 2-oxoindoline-6-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-oxoindoline-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 5-amino-2-oxoindoline-6-carboxylic acid derivatives .

Scientific Research Applications

5-Bromo-2-oxoindoline-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound has been studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research has shown that derivatives of this compound can inhibit specific enzymes and receptors, making them potential candidates for drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Bromo-2-oxoindoline-6-carboxylic acid involves its interaction with specific molecular targets. For example, certain derivatives have been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis . The compound can also interact with other enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromoindole-2-carboxylic acid
  • 2-Oxoindoline-3-carboxylic acid
  • 5-Chloro-2-oxoindoline-6-carboxylic acid

Uniqueness

5-Bromo-2-oxoindoline-6-carboxylic acid is unique due to the presence of both the bromine atom and the oxoindoline moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The bromine atom can participate in specific substitution reactions, while the oxoindoline moiety is crucial for its biological activity .

Properties

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

IUPAC Name

5-bromo-2-oxo-1,3-dihydroindole-6-carboxylic acid

InChI

InChI=1S/C9H6BrNO3/c10-6-1-4-2-8(12)11-7(4)3-5(6)9(13)14/h1,3H,2H2,(H,11,12)(H,13,14)

InChI Key

IAQKFTXYHAUECZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)C(=O)O)Br

Origin of Product

United States

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